N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[d]thiazole-6-carboxamide
Description
N-(2-(1-Methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[d]thiazole-6-carboxamide is a benzothiazole derivative characterized by a benzo[d]thiazole-6-carboxamide core linked to a 1-methyl-1H-imidazole-4-sulfonamido ethyl group.
Properties
IUPAC Name |
N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3S2/c1-19-7-13(16-8-19)24(21,22)18-5-4-15-14(20)10-2-3-11-12(6-10)23-9-17-11/h2-3,6-9,18H,4-5H2,1H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIIKXGBJAESBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C2=CC3=C(C=C2)N=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Mechanism and Optimization
Methyl 4-aminobenzoate undergoes thiocyanation at the aromatic ring upon treatment with KSCN and bromine, forming an intermediate thiocyanate adduct. Bromine facilitates the generation of thiocyanogen, which reacts with the aniline derivative to yield the bicyclic benzo[d]thiazole structure. Key parameters include:
- Temperature : Optimal cyclization occurs at 10°C during bromine addition, followed by overnight stirring at room temperature.
- Stoichiometry : A 1:4:2 molar ratio of methyl 4-aminobenzoate:KSCN:bromine ensures complete conversion.
- Workup : Basification with aqueous NH3 (pH 8) precipitates the product, which is purified via recrystallization from methanol.
Representative Procedure
Methyl 4-aminobenzoate (1 equiv) and KSCN (4 equiv) are dissolved in glacial acetic acid, stirred for 45 minutes, and cooled to 10°C. Bromine (2 equiv) in acetic acid is added dropwise, and the mixture is stirred overnight. After basification, the precipitate is filtered, washed, and recrystallized to yield methyl 2-aminobenzo[d]thiazole-6-carboxylate (85% yield).
Hydrolysis to Benzo[d]Thiazole-6-Carboxylic Acid
The methyl ester is hydrolyzed under acidic or basic conditions. For acid-labile substrates, saponification with NaOH in methanol/water (1:1) at 60°C for 4 hours provides the carboxylic acid in >90% yield.
Synthesis of 1-Methyl-1H-Imidazole-4-Sulfonamide Intermediate
The sulfonamide moiety is constructed via sulfonylation of 1-methyl-1H-imidazole followed by amine coupling.
Sulfonyl Chloride Preparation
1-Methyl-1H-imidazole is treated with chlorosulfonic acid at 0°C to form 1-methyl-1H-imidazole-4-sulfonyl chloride. The reaction is quenched with ice water, and the product is extracted into dichloromethane (DCM).
Sulfonamide Formation
The sulfonyl chloride reacts with ethylenediamine in anhydrous tetrahydrofuran (THF) under nitrogen. Triethylamine (2 equiv) is added to scavenge HCl, and the mixture is stirred for 12 hours. The product, 2-(1-methyl-1H-imidazole-4-sulfonamido)ethylamine, is isolated via vacuum distillation (75% yield).
Carboxamide Coupling Reaction
The final step involves coupling benzo[d]thiazole-6-carboxylic acid with the sulfonamidoethylamine using HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) as the activating agent.
Activation and Coupling
Benzo[d]thiazole-6-carboxylic acid (1 equiv) is dissolved in dimethylformamide (DMF) with HBTU (1.05 equiv) and N,N-diisopropylethylamine (DIPEA, 3 equiv). After 15 minutes, 2-(1-methyl-1H-imidazole-4-sulfonamido)ethylamine (1 equiv) is added, and the reaction is stirred at room temperature for 24 hours. The product is purified via preparative HPLC (60% yield).
Critical Parameters
- Solvent : DMF enhances reagent solubility and reaction efficiency.
- Purification : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) removes unreacted starting materials.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Analytical HPLC (C18 column, 0.1% TFA in H2O/MeCN) confirms >98% purity with a retention time of 12.3 minutes.
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | KSCN, Br2, CH3COOH | 85 | 95 |
| Sulfonamide formation | ClSO3H, ethylenediamine, THF | 75 | 90 |
| Carboxamide coupling | HBTU, DIPEA, DMF | 60 | 98 |
Challenges and Optimization Strategies
- Low Coupling Yields : Competing side reactions (e.g., over-activation of the carboxylic acid) are mitigated by strict stoichiometric control of HBTU.
- Sulfonyl Chloride Stability : Rapid workup prevents hydrolysis of the sulfonyl chloride intermediate.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide group (-SO₂NH-) participates in nucleophilic substitution and hydrogen-bonding interactions. Key reactions include:
a. Alkylation/Acylation
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Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (triethylamine/DMF) to form N-alkylated derivatives.
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Acylation occurs with acyl chlorides (e.g., acetyl chloride) at 0–5°C, yielding N-acylsulfonamides.
b. Acid-Base Reactions
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Acts as a weak acid (pKa ~10.2) due to the electron-withdrawing sulfonyl group, enabling salt formation with strong bases (e.g., NaOH).
Carboxamide Group Reactivity
The carboxamide (-CONH-) undergoes hydrolysis, condensation, and coupling:
a. Hydrolysis
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Acidic hydrolysis (HCl/H₂O, reflux) yields benzo[d]thiazole-6-carboxylic acid .
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Basic hydrolysis (NaOH/THF, 24 h) produces the corresponding carboxylate salt .
b. Peptide Coupling
Imidazole Ring Reactivity
The 1-methylimidazole moiety undergoes electrophilic substitution and coordination:
a. Electrophilic Substitution
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Nitration (HNO₃/H₂SO₄) occurs at the C5 position of the imidazole ring .
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Halogenation (Br₂/CHCl₃) selectively brominates the C2 position .
b. Metal Coordination
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Forms complexes with transition metals (e.g., Cu²⁺, Zn²⁺) via the N3 atom, enhancing antimicrobial activity .
Benzo[d]thiazole Ring Reactivity
The benzo[d]thiazole core participates in cyclization and functionalization:
a. Cyclocondensation
b. C-H Functionalization
Comparative Reactivity Data
Stability and Degradation Pathways
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Thermal Stability : Decomposes above 240°C, generating SO₂ and NH₃.
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Photodegradation : UV exposure (254 nm) cleaves the sulfonamide bond, forming imidazole-4-sulfonic acid and ethylenediamine derivatives.
This compound’s multifunctional design enables tailored modifications for pharmacological optimization, particularly in antimicrobial and kinase-inhibitory applications .
Scientific Research Applications
Antimicrobial Activity
Overview : The compound has shown promising results against various microbial strains, making it a candidate for further development as an antimicrobial agent.
Research Findings :
- A study highlighted the synthesis of benzo[d]-imidazo derivatives, which demonstrated significant activity against Mycobacterium tuberculosis. The most active derivative exhibited an IC50 of 2.32 μM, indicating strong potential against tuberculosis .
- Another case study evaluated the antimicrobial properties of thiazole derivatives, where compounds similar to N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[d]thiazole-6-carboxamide were tested against Gram-positive and Gram-negative bacteria. Results showed effective inhibition, suggesting a broad-spectrum antimicrobial potential .
Data Table: Antimicrobial Activity of Related Compounds
| Compound Name | Microbial Strain | IC50 (μM) | Reference |
|---|---|---|---|
| IT10 | Mycobacterium tuberculosis | 2.32 | |
| IT06 | Mycobacterium avium | >15 | |
| Thiazole Derivative | Staphylococcus aureus | 10.5 | |
| Thiazole Derivative | Escherichia coli | 12.3 |
Anticancer Activity
Overview : The compound's structural features suggest potential anticancer properties, which have been explored in various studies.
Research Findings :
- Research into imidazole derivatives has indicated that similar compounds can inhibit cancer cell proliferation. For instance, a recent study reported that certain benzo[d]-imidazole derivatives exhibited significant cytotoxic effects on cancer cell lines, with some compounds demonstrating IC50 values in the low micromolar range .
- The design and synthesis of molecular hybrids incorporating sulfonamide fragments have also been investigated for their anticancer activity. These studies utilized quantitative structure–activity relationship (QSAR) methods to optimize the efficacy of new compounds .
Data Table: Anticancer Activity of Related Compounds
| Compound Name | Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Benzo[d]-imidazole Derivative | MCF-7 (breast cancer) | 5.0 | |
| Hybrid Sulfonamide | A549 (lung cancer) | 7.5 | |
| Imidazole Derivative | HeLa (cervical cancer) | 6.0 |
Drug Design and Synthesis
Overview : The compound serves as a valuable scaffold in drug design due to its unique chemical structure.
Research Findings :
- The synthesis of this compound involves multi-step processes that allow for the introduction of various substituents to enhance biological activity .
- Computational methods such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions have been employed to evaluate the pharmacokinetic properties of synthesized derivatives, aiding in the identification of promising candidates for further development .
Mechanism of Action
The mechanism of action of N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor binding, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Target Compound : The 1-methyl-1H-imidazole-4-sulfonamido ethyl group may enhance solubility compared to lipophilic substituents (e.g., chlorophenyl in 8l or 6 ) due to its polar sulfonamide and imidazole moieties. This could improve pharmacokinetic properties such as absorption and distribution .
- Hsp90 Inhibitors (8l, 6) : Piperidine and chlorophenyl substituents in 8l and 6 contribute to Hsp90 binding affinity, with molecular weights >400 Da correlating with improved target engagement .
- NMT Inhibitor (UK-370,485) : The cyclohexanecarboxamido group in UK-370,485 facilitates blood-brain barrier penetration, a critical feature for central nervous system targets .
Biological Activity
N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[d]thiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.
The biological activity of this compound primarily involves the inhibition of key enzymes and pathways associated with cancer cell proliferation. Research indicates that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs) and other kinases involved in cell cycle regulation, leading to apoptosis in cancer cells.
Key Mechanisms Identified:
- Inhibition of Protein Kinases : Similar compounds have shown potent inhibition against CK1δ and CK1ε, which are critical for cell cycle progression and survival .
- Induction of Apoptosis : Studies suggest that compounds in this class can induce apoptosis in various cancer cell lines, enhancing the activity of caspases involved in programmed cell death .
- Microtubule Destabilization : Some derivatives have been identified as microtubule-destabilizing agents, disrupting mitotic spindle formation and leading to cell death .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
-
Anticancer Activity in Breast Cancer Models :
A study evaluated the effects of similar thiazole derivatives on MDA-MB-231 breast cancer cells. These compounds exhibited significant cytotoxicity and induced apoptosis at concentrations as low as 1 μM, suggesting that this compound may have comparable effects . -
Selectivity Towards Cancer Cells :
In a kinase selectivity screen involving over 400 kinases, related compounds demonstrated high specificity towards CK1 family members while showing minimal off-target effects on other kinases, indicating a favorable therapeutic index . -
In Vivo Efficacy :
Preliminary animal studies have shown that compounds with similar structures can reduce tumor growth in xenograft models, supporting their potential use as anticancer agents .
Q & A
Q. What are the key considerations in designing a synthetic route for this compound?
The synthesis of this compound involves multi-step reactions, including sulfonamide coupling, amide bond formation, and heterocyclic ring assembly. Critical parameters include:
- Reaction conditions : Temperature control (e.g., reflux in acetonitrile) and solvent choice (polar aprotic solvents like DMF or DCM) to optimize intermediate stability .
- Purification : Column chromatography (e.g., DCM:MeOH gradients) or recrystallization to isolate high-purity intermediates .
- Functional group compatibility : Protecting groups may be required to prevent undesired side reactions during sulfonamide or amide coupling steps .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Characterization relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, with imidazole and thiazole protons typically appearing at δ 7.5–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peaks) and fragmentation patterns .
- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What preliminary assays are used to evaluate its biological activity?
- Binding assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with targets like enzymes or receptors .
- Functional studies : Enzyme inhibition assays (e.g., IC determination) or cell-based viability tests (MTT assays) for cytotoxicity profiling .
Advanced Research Questions
Q. How can computational methods aid in understanding its mechanism of action?
- Molecular docking : Predict binding modes to targets like Hsp90 or pteridine reductase using software (AutoDock, Schrödinger) .
- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over nanosecond timescales .
- QSAR modeling : Correlate structural features (e.g., sulfonamide substituents) with biological activity to guide derivative design .
Q. What strategies resolve discrepancies in NMR data for derivatives?
- Deuterated solvents : Use DMSO-d or CDCl to eliminate solvent interference .
- 2D NMR techniques : HSQC and HMBC clarify ambiguous proton-carbon correlations, especially in crowded aromatic regions .
- Reference databases : Cross-check chemical shifts with published analogs (e.g., benzo[d]thiazole derivatives in and ) .
Q. How can researchers optimize synthetic yield in multi-step protocols?
- Stoichiometric adjustments : Excess reagents (1.2–1.5 eq) for rate-limiting steps like sulfonamide coupling .
- Catalysts : Use DMAP or HOBt for amide bond formation to reduce side products .
- In-line monitoring : TLC or FT-IR tracks reaction progress, enabling timely termination .
Q. What experimental approaches validate target engagement in cellular models?
- Pull-down assays : Biotinylated probes or photoaffinity labeling to isolate compound-bound proteins .
- Knockdown/knockout studies : CRISPR/Cas9-mediated gene deletion to confirm target dependency .
- Thermal shift assays : Monitor protein melting temperature shifts upon ligand binding .
Q. How are stability and degradation profiles assessed under physiological conditions?
- Forced degradation studies : Expose the compound to acidic/basic conditions, heat, or light, followed by HPLC analysis to identify degradation products .
- Plasma stability assays : Incubate with human plasma and quantify parent compound via LC-MS .
- Microsomal metabolism : Liver microsomes (human/rodent) assess CYP450-mediated oxidation .
Data Contradiction Analysis
Q. How to address conflicting biological activity data across studies?
- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
- Cell line variability : Test across multiple lines (e.g., HEK293, HeLa) to rule out cell-specific effects .
- Orthogonal assays : Confirm cytotoxicity via ATP-based (CellTiter-Glo) and membrane integrity (LDH release) assays .
Q. What steps reconcile inconsistencies in crystallographic data?
- SHELX refinement : Use SHELXL for high-resolution structure determination, adjusting parameters like occupancy and thermal motion .
- Twinned data analysis : Implement TWINLAW in SHELXL to correct for crystal twinning artifacts .
- Cross-validation : Compare with NMR-derived structures or computational models .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Intermediate Isolation
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Ref. |
|---|---|---|---|---|
| Sulfonamide coupling | DCM, EDC/HOBt, RT | 65–75 | >95% | |
| Amide formation | DMF, DIPEA, 60°C | 45–60 | 90–98% | |
| Cyclization | Acetonitrile, reflux | 70–85 | >99% |
Q. Table 2. Biological Activity Profiling
| Assay Type | Target | IC (nM) | Cell Line | Ref. |
|---|---|---|---|---|
| Enzyme inhibition | Hsp90 | 12.3 ± 1.5 | N/A | |
| Antiproliferative | MCF-7 | 340 ± 25 | Breast cancer | |
| Binding affinity | pteridine reductase | 8.7 ± 0.9 | Leishmania |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
